

# Protocol for Creating Antibody-Drug Conjugates Using TCO Linkers

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## Compound of Interest

Compound Name: TCO-PEG8-TFP ester

Cat. No.: B11828999

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## Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker technology connecting the antibody and the drug is critical for the stability, efficacy, and safety of the ADC. This document details the protocol for creating ADCs using trans-cyclooctene (TCO) linkers, which participate in a bioorthogonal and highly efficient inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with tetrazine-modified antibodies.<sup>[1][2]</sup> This approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to the production of homogeneous ADCs with an improved therapeutic window.<sup>[3]</sup>

The overall strategy involves three main stages: the modification of the antibody with a tetrazine moiety, the synthesis of the TCO-linker-drug conjugate, and the final conjugation of the two components via the iEDDA reaction.<sup>[3]</sup>

## Quantitative Data Summary

The efficiency and outcome of the ADC synthesis are dependent on several key parameters. The following tables summarize important quantitative data for the TCO-tetrazine ligation reaction and characterization of the resulting ADC.

Table 1: TCO-Tetrazine Ligation Reaction Parameters

Parameter	Value	Conditions/Notes	Source
Reaction Kinetics (k)	1 - 1 x 10 <sup>6</sup> M <sup>-1</sup> s <sup>-1</sup>	General range for TCO-tetrazine ligation. <a href="#">[4]</a>	
> 800 M <sup>-1</sup> s <sup>-1</sup>	General reported value.		
up to 30,000 M <sup>-1</sup> s <sup>-1</sup>	Hydrogen-substituted tetrazines with TCO.		
Reaction pH	6.0 - 9.0	Optimal range in PBS buffer.	
Reaction Temperature	Room Temperature or 4°C	4°C may require longer incubation times.	
Reaction Time	30 minutes - 2 hours	Dependent on reactants and concentrations.	
Molar Excess of Tetrazine-Functionalized Molecule	1.1 - 1.5 equivalents	For small molecule conjugation.	
Molar Excess of TCO-linker-payload	1.5 - 3.0 equivalents	For ADC conjugation to tetrazine-modified antibody.	
Molar Excess of Tetrazine-Fluorophore	5 - 10 fold	For labeling a TCO-modified protein.	

Table 2: Example ADC Characterization Summary

ADC Construct	Target Antigen	Payload	Average DAR (by HIC)	Monomer Purity (by SEC)	Source
ADC-001	HER2	MMAE	3.8	>98%	
ADC-002	Trop-2	PBD Dimer	2.1	>97%	

## Experimental Protocols

### Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody (mAb) with a tetrazine-NHS ester to introduce the tetrazine handle for the subsequent click reaction.

#### Materials:

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Tetrazine-NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

#### Procedure:

- Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components like Tris or glycine. Adjust the antibody concentration to 2-5 mg/mL.
- Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
- Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.

- Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
- Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to PBS at pH 7.4.
- Characterization: Determine the degree of labeling (DOL) of the tetrazine-modified antibody (mAb-Tz) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the specific  $\lambda_{\text{max}}$  for the tetrazine.

## Protocol 2: Conjugation of the Cytotoxic Payload to the TCO-Linker

This protocol outlines the attachment of a cytotoxic drug to a TCO-linker containing a reactive hydroxyl group, such as TCO-PEG1-Val-Cit-PABC-OH. This example is for a payload containing a carboxylic acid.

### Materials:

- Cytotoxic payload with a carboxylic acid group
- TCO-PEG1-Val-Cit-PABC-OH linker
- Carbodiimide activator (e.g., EDC)
- Activating agent (e.g., NHS or Sulfo-NHS)
- Anhydrous organic solvent (e.g., DMF or DMSO)
- Reverse-phase HPLC system for purification
- LC-MS and NMR for characterization

### Procedure:

- Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload by dissolving it in an anhydrous organic solvent and adding a carbodiimide activator and an activating agent.

- Conjugation: Add the TCO-PEG1-Val-Cit-PABC-OH linker to the activated payload solution.
- Reaction: Stir the mixture at room temperature overnight, protected from light.
- Purification: Purify the resulting TCO-linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
- Characterization: Confirm the structure and purity of the product by LC-MS and NMR.

## Protocol 3: ADC Conjugation via iEDDA Click Chemistry

This protocol details the final step of conjugating the TCO-linker-payload to the tetrazine-modified antibody.

### Materials:

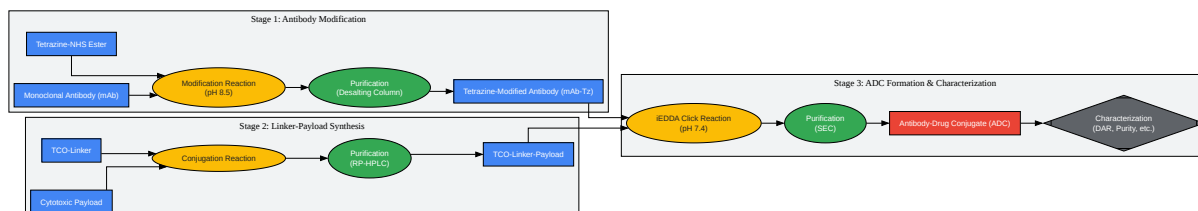
- Tetrazine-modified antibody (mAb-Tz) from Protocol 1
- TCO-linker-payload from Protocol 2
- Conjugation Buffer: PBS, pH 7.4
- Anhydrous DMSO
- Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

### Procedure:

- Stock Solution Preparation: Prepare a 10 mM stock solution of the TCO-linker-payload in anhydrous DMSO.
- Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution in Conjugation Buffer. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).
- Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

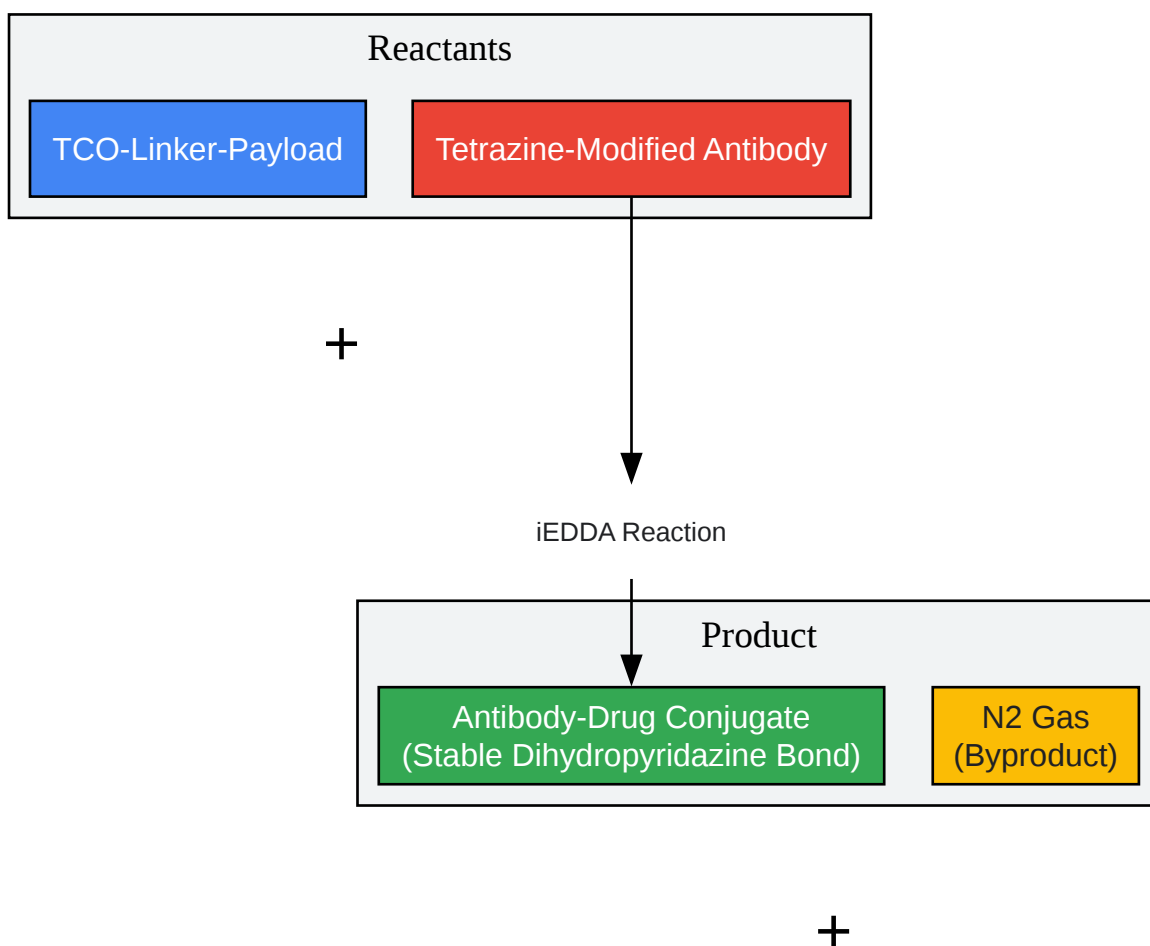
- Purification: Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.
- Characterization:
  - Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC. UV-Vis spectroscopy can also be used as a simpler, rapid method.
  - Purity and Aggregation: Assess the monomer purity and the presence of aggregates using SEC.
  - In Vitro Cell-Based Assays: Evaluate the potency and specificity of the ADC.
  - In Vivo Studies: Conduct biodistribution, efficacy, and tolerability studies in relevant animal models.

## Visualizations



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Caption: Experimental workflow for the generation of an Antibody-Drug Conjugate using TCO-tetrazine ligation.



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Caption: Reaction scheme of the inverse-electron-demand Diels-Alder (iEDDA) ligation between TCO and tetrazine.

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## References

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